molecular formula C24H26N2O6 B2476167 methyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 844852-48-8

methyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate

Cat. No.: B2476167
CAS No.: 844852-48-8
M. Wt: 438.48
InChI Key: MCJLNQAFMBCOOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a benzoate ester linked to a chromen-4-one structure, which is further substituted with a hydroxy group, a methyl group, and a piperazine moiety.

Properties

IUPAC Name

methyl 4-[7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-15-22(32-17-6-4-16(5-7-17)24(29)30-3)21(28)18-8-9-20(27)19(23(18)31-15)14-26-12-10-25(2)11-13-26/h4-9,27H,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJLNQAFMBCOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)C)OC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-4-methylcoumarin, which is then subjected to a Mannich reaction with N-methylpiperazine to introduce the piperazine moiety . The resulting intermediate is then esterified with methyl 4-hydroxybenzoate under acidic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the chromen-4-one structure can be reduced to form a hydroxyl group.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce a secondary alcohol.

Scientific Research Applications

Methyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with various molecular targets. The compound’s hydroxy and carbonyl groups can form hydrogen bonds with biological macromolecules, affecting their function. The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate is unique due to the combination of its chromen-4-one core with a piperazine moiety, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Methyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a complex organic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory, antimicrobial, and anticancer applications.

Chemical Structure and Properties

The compound features a chromen-4-one core, a benzoate ester, and a piperazine moiety. Its molecular formula is C26H30N2O6C_{26}H_{30}N_{2}O_{6}, and it possesses various functional groups that contribute to its biological activity. The structure can be summarized as follows:

Component Description
Core Structure Chromen-4-one derivative
Functional Groups Hydroxy, piperazine, and benzoate ester
Molecular Weight 462.53 g/mol

The biological activity of this compound involves several mechanisms:

  • Anti-inflammatory Activity : The compound may inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of inflammatory mediators like prostaglandins.
  • Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and inhibition of protein synthesis pathways .
  • Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of methyl 4-{(7-hydroxy−2-methyl−8−[(4-methylpiperazin−1−yl)methyl]−4−oxo−4H-chromen−3−yl}oxy)benzoate against various pathogens:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 µM
Escherichia coli31.108 - 62.216 µM
Pseudomonas aeruginosa>125 µM

The compound showed selective activity against Gram-positive bacteria, with a bactericidal effect observed in clinical isolates .

Anti-inflammatory Effects

In vitro assays demonstrated that methyl 4-{(7-hydroxy−2-methyl−8−[(4-methylpiperazin−1−yl)methyl]−4−oxo−4H-chromen−3−yl}oxy)benzoate significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, indicating its potential as an anti-inflammatory agent.

Case Study 1: Antibacterial Efficacy

A study conducted on the efficacy of methyl 4-{(7-hydroxy−2-methyl−8−[(4-methylpiperazin−1−yl)methyl]−4−oxo−4H-chromen−3−yl}oxy)benzoate against methicillin-resistant Staphylococcus aureus (MRSA) revealed promising results. The compound exhibited an MIC of 15.625 µM, which is comparable to standard antibiotics like ciprofloxacin .

Case Study 2: Cancer Cell Line Testing

In a study involving human cancer cell lines, treatment with methyl 4-{(7-hydroxy−2-methyl−8−[(4-methylpiperazin−1−yl)methyl]−4−oxo−4H-chromen−3−yl}oxy)benzoate led to significant inhibition of cell growth and induction of apoptosis in breast cancer cells. The IC50 value was determined to be approximately 20 µM.

Q & A

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and flame-retardant lab coats to avoid skin/eye contact. Use NIOSH-approved respirators if ventilation is insufficient .
  • Ventilation: Work in a fume hood or well-ventilated area to prevent vapor/mist inhalation .
  • Storage: Store in sealed containers in dry, ventilated spaces. Avoid ignition sources and electrostatic buildup .
  • Emergency Measures: For spills, use inert absorbents (e.g., sand) and avoid environmental release. Eyewash stations and safety showers must be accessible .

Contradiction Note: While classifies the compound as "no known hazards," lists acute toxicity (Category 4 for oral/dermal/inhalation). Always prioritize hazard controls based on the most conservative data .

Basic Question: What synthetic routes are commonly used to prepare this compound?

Methodological Answer:

  • General Protocol: Similar to , nucleophilic substitution is employed. For example, react a chromen-4-one derivative with methyl 4-(bromomethyl)benzoate in anhydrous DMF under nitrogen .
  • Key Steps:
    • Protect reactive hydroxyl groups (e.g., using trimethylsilyl chloride).
    • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
    • Characterize using 1H^1H-NMR (e.g., δ 3.85 ppm for methoxy group) and ESI-MS (expected [M+H]+^+ ~503.4 g/mol) .
  • Yield Optimization: Maintain anhydrous conditions and monitor reaction progress by TLC .

Advanced Question: How can researchers resolve discrepancies in spectral data (e.g., NMR, MS) between synthetic batches?

Methodological Answer:

  • Reproducibility Checks:
    • Ensure consistent solvent purity (e.g., deuterated DMSO for NMR) and calibration of instruments .
    • Compare data with literature: reports 1H^1H-NMR shifts for analogous compounds (e.g., δ 7.2–8.1 ppm for aromatic protons).
  • Contamination Analysis: Use LC-MS to detect trace impurities (e.g., unreacted starting materials) .
  • Crystallography Validation: Single-crystal X-ray diffraction (as in ) can confirm bond angles (e.g., 118.3° for C-C-C in aromatic systems) and rule out stereochemical anomalies .

Advanced Question: How does the 4-methylpiperazine substituent influence pharmacokinetic properties?

Methodological Answer:

  • Solubility & Lipophilicity: The methylpiperazine group increases water solubility at physiological pH due to its basic amine, while the chromen-4-one core contributes to lipophilicity (logP ~2.5–3.5) .
  • Metabolic Stability: Piperazine derivatives are prone to N-demethylation by CYP450 enzymes. Use hepatic microsome assays to quantify metabolic half-life .
  • Biological Activity: The substituent may enhance target binding (e.g., HDAC inhibition, as in ) by facilitating hydrogen bonding with catalytic sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.